molecular formula C13H14O3 B2675284 methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate CAS No. 74821-55-9

methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Cat. No.: B2675284
CAS No.: 74821-55-9
M. Wt: 218.252
InChI Key: JDXIXQIVFXMNGR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate is an organic compound with the molecular formula C13H14O3. This compound is part of the benzoannulene family, characterized by a fused ring system that includes both aromatic and non-aromatic components. It is used in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, under acidic or basic conditions to form the core benzoannulene structure.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the keto group at the 5-position, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate can undergo further oxidation to form more highly oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, especially those targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylate
  • 5-ethyl-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid

Uniqueness

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate is unique due to its specific substitution pattern and the presence of both a keto and ester functional group. This combination of features provides distinct reactivity and potential for diverse applications compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate (CAS No. 74821-55-9) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}O3_3
  • Molecular Weight : 218.25 g/mol
  • Structural Characteristics : The compound features a benzoannulene structure with a carboxylate group that may influence its reactivity and biological interactions .

Synthesis

The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate typically involves multi-step organic reactions. The initial steps may include the formation of the benzoannulene framework followed by functionalization to introduce the carboxylate moiety. The methods often utilize various reagents and conditions to achieve high yields and purity .

Anticancer Potential

Recent studies have indicated that methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)10Moderate inhibition
A549 (Lung Cancer)15Significant inhibition
HeLa (Cervical Cancer)12Strong inhibition

These results suggest that the compound may interfere with critical cellular processes in cancer cells, potentially leading to apoptosis .

The precise mechanism by which methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate exerts its anticancer effects is still under investigation. Preliminary studies suggest it may involve the following pathways:

  • Inhibition of Cell Cycle Progression : The compound appears to induce cell cycle arrest at specific phases.
  • Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer : A study published in a peer-reviewed journal demonstrated that treatment with methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate resulted in a significant reduction in tumor size in xenograft models .
  • Mechanistic Insights : Another investigation focused on the molecular pathways affected by this compound, revealing its role in modulating signaling pathways associated with cell survival and apoptosis .

Properties

IUPAC Name

methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXIXQIVFXMNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of dimethyl carbonate (20 mL) was treated with NaH (3 g, 60% dispersed in oil, 75 mmol) and heated to 85° C. To the mixture was dropwise added a solution of bezosuberone (3 g, 18.75 mmol) in dimethyl carbonate (10 mL). The resulting mixture was refluxed for 3 hours, cooled to 0° C., quenched with HCl (1N) (100 mL) and extracted with ether. The organic layer was washed with NaHCO3 and brine, dried (MgSO4) and concentrated to provide the title compound as a brownish oil.
Quantity
3 g
Type
reactant
Reaction Step One
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10 mL
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reactant
Reaction Step One
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Quantity
3 g
Type
reactant
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20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of benzosuberone (8 g, 50 mmol) and neat dimethyl carbonate (45 mL) at ambient temperature under N2 was treated with NaH (60% in mineral oil, 4 g, 100 mmol) in 0.1 mL of dry MeOH, heated at 80° C. for 3 hours, cooled to ambient temperature, treated with 2 N HCl (55 mL) and extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and concentrated to provide the title compound as an oil, as a 3:1 mixture of enol and keto forms of product by NMR spectroscopy. The NMR of the main enol form was: 1H NMR (CDCl3) δ 2.03-2.16 (m, 4H), 2.64 (m, 2H), 3.82 (s, 3H), 7.23 (m, 1H), 7.33 (m, 2H), 7.62 (m, 1H), 12.6 (bs, 1H). MS (M+H)+ m/z 219.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
45 mL
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reactant
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4 g
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reactant
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0.1 mL
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solvent
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Quantity
55 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one (24.99 g, 156.0 mmol) and dimethyl carbonate (42.2 g, 468 mmol) in tetrahydrofuran (150 ml) was added a suspension (12.5 g, 312 mmol) of 60% sodium hydride in liquid paraffin at room temperature and the mixture was heated under reflux for 1 hr. The reaction solution was poured into water, acidified with 1N hydrochloric acid and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to give methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carboxylate as a yellow liquid.
Quantity
24.99 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
150 mL
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solvent
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.